molecular formula C10H21NO B11055266 1-Tert-butyl-4-methylpiperidin-3-ol

1-Tert-butyl-4-methylpiperidin-3-ol

Cat. No.: B11055266
M. Wt: 171.28 g/mol
InChI Key: TYIUEUAUKSQXAM-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-methylpiperidin-3-ol is an organic compound belonging to the piperidine family This compound is characterized by a piperidine ring substituted with a tert-butyl group at the first position, a methyl group at the fourth position, and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-methylpiperidin-3-ol can be synthesized through several methods. One common approach involves the alkylation of 4-methylpiperidine with tert-butyl bromide, followed by hydroxylation at the third position. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing robust purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: 1-Tert-butyl-4-methylpiperidin-3-one.

    Reduction: 1-Tert-butyl-4-methylpiperidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Tert-butyl-4-methylpiperidin-3-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism by which 1-tert-butyl-4-methylpiperidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

1-Tert-butyl-4-methylpiperidin-3-ol can be compared with other piperidine derivatives:

    1-Tert-butyl-4-methylpiperidine: Lacks the hydroxyl group, resulting in different reactivity and applications.

    4-Methylpiperidin-3-ol: Lacks the tert-butyl group, affecting its steric properties and chemical behavior.

    1-Tert-butyl-3-hydroxypiperidine: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-tert-butyl-4-methylpiperidin-3-ol

InChI

InChI=1S/C10H21NO/c1-8-5-6-11(7-9(8)12)10(2,3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

TYIUEUAUKSQXAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1O)C(C)(C)C

Origin of Product

United States

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